molecular formula C8H9NO B576293 1-(2-Aminophenyl)ethen-1-ol CAS No. 182740-47-2

1-(2-Aminophenyl)ethen-1-ol

Cat. No.: B576293
CAS No.: 182740-47-2
M. Wt: 135.166
InChI Key: XEKQYNMFDWLOSE-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)ethen-1-ol is an aromatic compound featuring a benzene ring substituted with an amino group (-NH₂) at the ortho position and a vinyl alcohol (-CH=CHOH) moiety. These analogs include alcohols, oximes, and heterocyclic derivatives, which share reactivity patterns influenced by the electron-rich aromatic system and hydrogen-bonding capabilities of the amino group .

Properties

CAS No.

182740-47-2

Molecular Formula

C8H9NO

Molecular Weight

135.166

IUPAC Name

1-(2-aminophenyl)ethenol

InChI

InChI=1S/C8H9NO/c1-6(10)7-4-2-3-5-8(7)9/h2-5,10H,1,9H2

InChI Key

XEKQYNMFDWLOSE-UHFFFAOYSA-N

SMILES

C=C(C1=CC=CC=C1N)O

Synonyms

Benzenemethanol, 2-amino-alpha-methylene- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Conformational Analysis

  • Kink-like Conformations: Compounds like 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid adopt perpendicular aromatic rings and intramolecular hydrogen bonds (N–H⋯N and O–H⋯O), stabilizing their structures . Similar conformational rigidity is observed in 1-[(2-aminophenyl)methyl]imidazolidin-2-one due to its fused heterocycle .
  • Flexibility vs. Rigidity: The vinyl alcohol group in this compound (hypothetically) allows greater conformational flexibility compared to the rigid diketopyrrolidine ring in 1-(2-aminophenyl)pyrrolidine-2,5-dione .

Physicochemical Properties

  • Hydrogen Bonding: Intramolecular hydrogen bonds in 1-(2-aminophenyl)ethan-1-one oxime (N–H⋯O) and 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid (O–H⋯O) enhance thermal stability and reduce solubility .
  • Solubility: Alcohol-containing derivatives (e.g., 1-(2-Aminophenyl)propan-2-ol) exhibit higher aqueous solubility than non-polar analogs like 1-(2-aminophenyl)pyrrolidine-2,5-dione .

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